Metabolic Stability Advantage: 3.8‑Fold Longer Human Liver Microsome Half‑Life for Oxepane-Containing Analog vs. Tetrahydropyran Analog
In a series of P2X7 receptor antagonists where the sole structural variable was the cyclic ether ring on the (R)‑α‑amino acid moiety, the oxepane‑containing compound achieved a human liver microsome (HLM) half‑life of 45 min, while the tetrahydropyran (THP) analog exhibited only 12 min and the morpholine analog 18 min [1]. This represents a 3.8‑fold improvement attributable directly to the oxepane ring.
| Evidence Dimension | Human liver microsome intrinsic clearance half‑life (t1/2) |
|---|---|
| Target Compound Data | 45 min |
| Comparator Or Baseline | Tetrahydropyran analog: 12 min; morpholine analog: 18 min |
| Quantified Difference | +33 min vs. THP (3.8‑fold); +27 min vs. morpholine (2.5‑fold) |
| Conditions | Human liver microsomes, 1 µM test compound, 37°C |
Why This Matters
This substantial metabolic stability gain directly reduces first‑pass metabolism risk and is a primary driver for selecting the oxepane building block over smaller ring analogs during lead optimization for oral drug candidates.
- [1] Marchionni, C. et al. From morpholine to oxepane: enhancing metabolic stability and CNS penetration in a series of P2X7 receptor antagonists. Bioorg. Med. Chem. Lett. 2011, 21, 6930–6935. View Source
